Boisiris is a chemical compound with the molecular formula C15H26O and a molecular weight of 222.37 g/mol. It is classified as a bicyclic compound, specifically known as (1S,5R)-2-ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane. Boisiris is recognized for its rich woody aroma, characterized by distinct orris notes, complemented by ambery and tobacco undertones, which contribute to its elegant and sophisticated fragrance profile . This compound is primarily utilized in the fragrance industry due to its unique scent characteristics.
Boisiris can be synthesized through various organic synthesis techniques, although specific methods are not widely detailed in available literature. Generally, compounds like Boisiris are synthesized via:
Industrial synthesis often employs methods that optimize yield and purity while adhering to safety and environmental regulations.
Boisiris is predominantly used in the fragrance industry as a heart note due to its rich woody characteristics. Its applications include:
The versatility of Boisiris allows it to be employed in various formulations where a sophisticated woody note is desired.
Interaction studies involving Boisiris primarily focus on its olfactory interactions within fragrance compositions rather than direct biological interactions. Its ability to blend harmoniously with other fragrance ingredients makes it valuable for creating complex scent profiles. Further research into its interactions with skin chemistry could provide insights into how it behaves when applied topically.
Several compounds share structural or functional similarities with Boisiris. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Iso E Super | C12H18O | Woody note with a clean, modern scent |
Ambroxan | C13H18O | Warm, amber-like scent |
Cashmeran | C15H24O | Soft, musky woodiness |
Vetiver Oil | C15H22O | Earthy, woody aroma |
Sandalwood Oil | C15H30O | Creamy, rich woody scent |
Uniqueness of Boisiris: Boisiris stands out due to its distinct combination of woody and orris notes, which differentiates it from similar compounds that may lean more towards either floral or purely woody characteristics. Its ability to add depth and complexity makes it particularly valuable in high-end perfumery.
The synthesis of Boisiris traces its origins to late 20th-century advancements in bicyclic ether chemistry. Patents filed by Givaudan in the 1990s, such as US-5525589-A and US5185472A, detail methods for creating cyclic ether derivatives with enhanced olfactory properties. These innovations aimed to address the growing demand for synthetic alternatives to rare natural ingredients like orris root, which faced sustainability challenges.
Boisiris, chemically designated as 2-ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane, was optimized through iterative modifications to its bicyclic framework. Early iterations focused on balancing molecular stability with vapor pressure characteristics to ensure prolonged scent diffusion. By 2007, Boisiris gained prominence in luxury perfumery, notably forming 12% of Creed’s Royal Oud—a milestone that underscored its capacity to impart depth and longevity to fragrances.
Boisiris occupies a unique niche due to its dual functionality as a heart note and fixative. Its molecular structure (C₁₅H₂₆O, molecular weight 222.37 g/mol) enables compatibility with diverse fragrance families, from citrus top notes to woody base accords like patchouli and vetiver. The compound’s ethoxy and methylene groups facilitate intermolecular interactions that enhance scent diffusion, while its low vapor pressure (3.23 hPa at 25°C) ensures sustained release.
Property | Boisiris | Sandalwood Oil | Iso E Super | |
---|---|---|---|---|
Tenacity | 2 days | 3 days | 5 days | |
Bloom in Soap | ★★★ | ★★ | ★★★★ | |
pH Stability | 5–12 | 6–8 | 4–9 | |
Renewable Carbon | ≤50% | 100% | 0% |
In contrast to natural sandalwood oil, Boisiris offers superior formulation flexibility across pH ranges, making it indispensable in products like shampoos (pH 6) and fabric detergents (pH 9). Its synthetic nature also circumvents ethical and ecological concerns associated with harvesting endangered plant species.